tert-Butyl (6-chlorohexyl)carbamate
Description
tert-Butyl (6-chlorohexyl)carbamate is a carbamate-protected amine compound characterized by a six-carbon aliphatic chain bearing a chloro substituent at the terminal position and a tert-butoxycarbonyl (Boc) protecting group. This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where controlled amine deprotection is critical. The Boc group enhances stability during synthetic processes, while the chlorohexyl chain provides a reactive site for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
Structure
3D Structure
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
tert-butyl N-(6-chlorohexyl)carbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
FGEJNYYOGISVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-chlorohexyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl chloroformate with 6-chlorohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-chlorohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chlorohexyl chain can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.
Hydrolysis: The major products are 6-chlorohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl (6-chlorohexyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chlorohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amine groups are crucial for the stepwise assembly of peptides.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical similarities and differences between tert-Butyl (6-chlorohexyl)carbamate and related compounds:
Biological Activity
tert-Butyl (6-chlorohexyl)carbamate is an organic compound characterized by the presence of a tert-butyl carbamate group linked to a hexyl chain with a chlorine atom at the sixth position. Its molecular formula is C_{11}H_{22}ClN_{O}_2. This compound serves as an important intermediate in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.
- Lipophilicity and Bioavailability : The chloroalkyl group may improve the compound's ability to permeate biological membranes, enhancing its interaction with cellular targets.
- Reactivity with Nucleophiles : As an intermediate, this compound can participate in substitution reactions with various nucleophiles, potentially leading to derivatives with enhanced biological activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl carbamate | C_5H_{11}N_{O}_2 | Widely used as a protecting group in organic synthesis. |
| tert-Butyl (6-bromohexyl)carbamate | C_{11}H_{22}BrN_{O}_2 | Contains bromine; utilized similarly in organic synthesis. |
| tert-Butyl N-(6-hydroxyhexyl)carbamate | C_{11}H_{23}N_{O}_3 | Hydroxyl group allows for further functionalization. |
Synthesis and Evaluation
Research indicates that the synthesis of this compound typically involves multi-step processes that allow for controlled production and purification, which are essential for obtaining high-purity products suitable for research and industrial applications .
In studies evaluating related compounds, several derivatives have shown promising anti-inflammatory activities. For instance, derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate were tested using the carrageenan-induced rat paw edema model, revealing significant anti-inflammatory effects . Although not directly tested on this compound, these findings suggest that carbamate derivatives can possess notable biological activities.
Pharmacological Implications
The potential pharmacological implications of this compound are underscored by its role as an intermediate in synthesizing compounds aimed at targeting specific biological pathways. Its application in bioconjugation strategies highlights its usefulness in developing targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
